![molecular formula C14H14O B14355682 7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene CAS No. 90991-04-1](/img/structure/B14355682.png)
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene is a chemical compound that belongs to the bicyclic diene family. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]hepta-2,5-diene core with a methoxyphenyl group attached at the 7th position. The compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is bicyclo[2.2.1]hepta-2,5-diene, and the dienophile is 2-methoxyphenyl. The reaction is usually carried out under thermal conditions or with the aid of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of zeolite catalysts has been reported to improve the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated and aminated derivatives.
Aplicaciones Científicas De Investigación
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its unique structural features.
Industry: Utilized in the production of high-energy-density fuels and advanced materials.
Mecanismo De Acción
The mechanism of action of 7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: The parent compound without the methoxyphenyl group.
7-tert-Butoxybicyclo[2.2.1]hepta-2,5-diene: A derivative with a tert-butoxy group instead of a methoxyphenyl group.
(Bicyclo[2.2.1]hepta-2,5-diene)-rhodium(I) Chloride Dimer: A metal complex with rhodium.
Uniqueness
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
90991-04-1 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
7-(2-methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C14H14O/c1-15-13-5-3-2-4-12(13)14-10-6-7-11(14)9-8-10/h2-11,14H,1H3 |
Clave InChI |
KGCZQQSNMNMJOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2C3C=CC2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


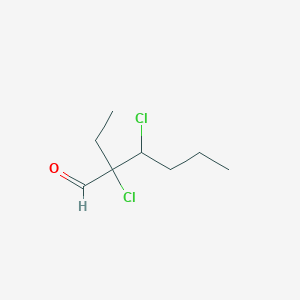
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
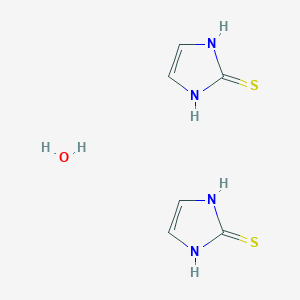
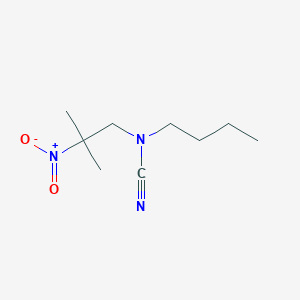
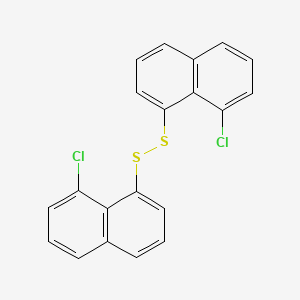
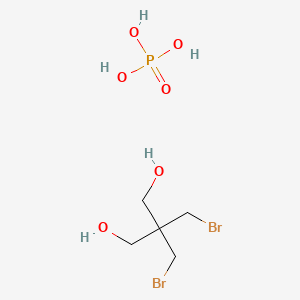
![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
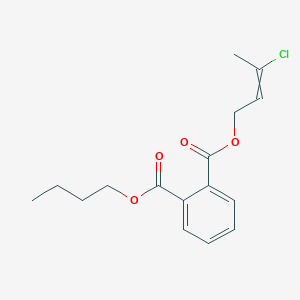
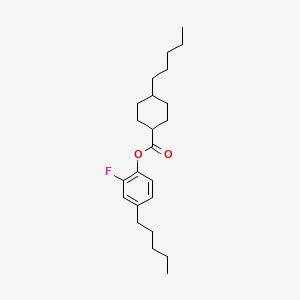
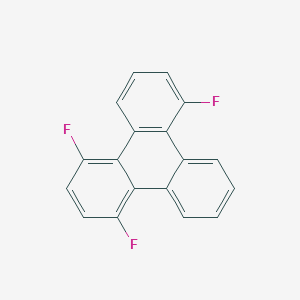
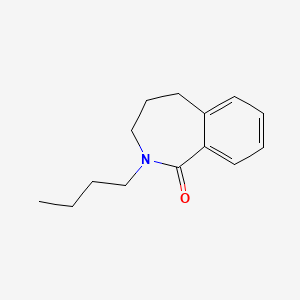
![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
